

Spectroscopic data for "4-Methoxy-3-nitrobenzoic acid" (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzoic acid

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Spectroscopic Profile of 4-Methoxy-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Methoxy-3-nitrobenzoic acid** (CAS No: 89-41-8), a substituted nitrobenzoic acid derivative utilized in proteomics and organic synthesis.[\[1\]](#) The document details experimental protocols and presents a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data.

Compound Information

Property	Value
IUPAC Name	4-Methoxy-3-nitrobenzoic acid [2]
Synonyms	3-Nitro-p-anisic acid, 3-Nitro-4-methoxybenzoic acid [2] [3]
Molecular Formula	C ₈ H ₇ NO ₅ [2] [3]
Molecular Weight	197.14 g/mol [4]
Melting Point	192-194 °C [4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for **4-Methoxy-3-nitrobenzoic acid**.

Table 1: ¹H NMR Spectral Data

Solvent: DMSO-d₆, 400 MHz[[5](#)]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results	Aromatic-H		
Data not explicitly found in search results	Methoxy (-OCH ₃)		
Data not explicitly found in search results	Carboxylic Acid (- COOH)		

Table 2: ¹³C NMR Spectral Data

Source: Sigma-Aldrich Co. LLC.[[2](#)]

Chemical Shift (δ) ppm	Assignment
Specific peak data not available in search results	Aromatic Carbons
Specific peak data not available in search results	Methoxy Carbon (-OCH ₃)
Specific peak data not available in search results	Carboxylic Carbon (C=O)

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[\[6\]](#)[\[7\]](#)

Table 3: IR Spectral Data

Technique: KBr Wafer[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
Specific peak data not available in search results		O-H Stretch (Carboxylic Acid)
Specific peak data not available in search results		C-H Stretch (Aromatic/Aliphatic)
Specific peak data not available in search results		C=O Stretch (Carboxylic Acid)
Specific peak data not available in search results		N-O Stretch (Nitro Group)
Specific peak data not available in search results		C-O Stretch (Ether/Carboxylic Acid)
Specific peak data not available in search results		C=C Stretch (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **4-Methoxy-3-nitrobenzoic acid**, electron ionization (EI) is a common method.[3][8]

Table 4: Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
197	Data not explicitly found	[M] ⁺ (Molecular Ion)[2]
150	Data not explicitly found	[M-NO ₂ -H] ⁺ or other fragment[2]
167	Data not explicitly found	Fragment Ion[2]

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh 5-10 mg of **4-Methoxy-3-nitrobenzoic acid**.
- Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube.[9]
- Ensure the solid is completely dissolved to form a homogeneous solution.

Instrumentation and Acquisition:

- The analysis is performed using a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

- For ^1H NMR, a standard one-pulse sequence is utilized with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.[9]



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NMR Experimental Workflow

IR Spectroscopy Protocol

Thin Solid Film Method:

- Dissolve a small amount (approx. 50 mg) of **4-Methoxy-3-nitrobenzoic acid** in a few drops of a volatile solvent like methylene chloride or acetone.[10]
- Apply a drop of this solution onto a salt plate (NaCl or KBr).[10][11]
- Allow the solvent to completely evaporate, leaving a thin solid film of the compound on the plate.[10]
- If the resulting film is too thin (weak peaks), add another drop of the solution and let it dry. If it is too thick (saturated peaks), clean the plate and use a more dilute solution.[10]

Instrumentation and Acquisition:

- Place the salt plate with the sample film into the sample holder of an FT-IR spectrometer.[10]
- Acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).[12]



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IR Spectroscopy Experimental Workflow

Mass Spectrometry Protocol

Sample Preparation and Introduction:

- Prepare a dilute solution of the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile). A typical concentration is around 10-100 micrograms per mL.[13]
- The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) for volatile compounds.[9] The sample is vaporized in a vacuum. [8]

Ionization and Analysis:

- In the electron impact (EI) method, the gaseous sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[8]
- The resulting ions are accelerated and then separated based on their mass-to-charge (m/z) ratio by a magnetic field.[8]
- A detector records the abundance of each ion, generating a mass spectrum.[8]



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Mass Spectrometry Experimental Workflow

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